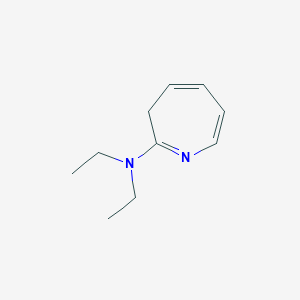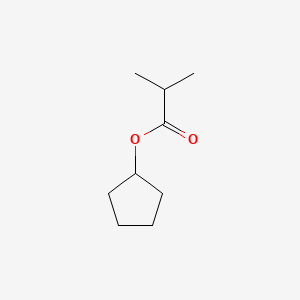
Cyclopentyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl isobutyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, specifically, is characterized by its cyclopentane ring attached to an isobutyrate group, making it a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl isobutyrate can be synthesized through the esterification of cyclopentanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where cyclopentanol and isobutyric acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Cyclopentyl isobutyric acid.
Reduction: Cyclopentanol and isobutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed reactions involving esters.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
Cyclopentyl isobutyrate can be compared to other esters such as:
- Cyclopentyl acetate
- Cyclopentyl propionate
- Isobutyl acetate
Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring and an isobutyrate group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.
Comparaison Avec Des Composés Similaires
- Cyclopentyl acetate: Similar structure but with an acetate group.
- Cyclopentyl propionate: Similar structure but with a propionate group.
- Isobutyl acetate: Similar ester group but with an isobutyl group instead of cyclopentyl.
Propriétés
Numéro CAS |
6290-14-8 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclopentyl 2-methylpropanoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(10)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MKIBNFZXBZAOJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


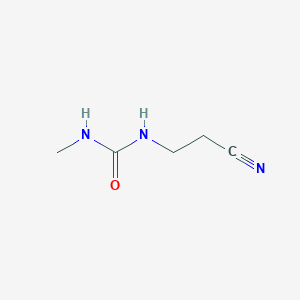
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

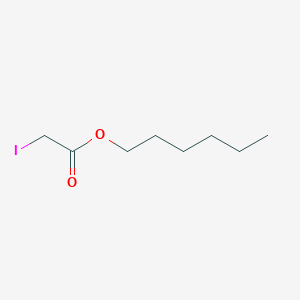
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

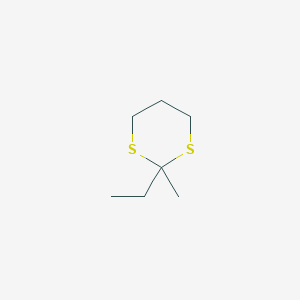
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

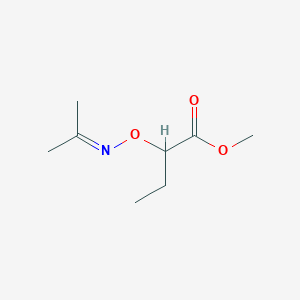

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
